
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. Clomazone is a selective herbicide that targets broadleaf weeds and grasses while leaving the crop unharmed. In
Mécanisme D'action
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from light damage. Carotenoids are synthesized from isoprenoid precursors, and this compound inhibits the enzyme that catalyzes the first step in the biosynthesis of isoprenoids. This leads to the accumulation of toxic intermediates that damage the plant's photosynthetic apparatus, ultimately leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, birds, and aquatic organisms. However, it can cause skin and eye irritation in humans and may be harmful if ingested or inhaled. This compound has also been shown to have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide that has been extensively studied for its herbicidal activity and its impact on the environment. It is relatively easy to synthesize and has a low toxicity to mammals, birds, and aquatic organisms. However, this compound can be harmful if ingested or inhaled and can have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.
Orientations Futures
There are several future directions for the research on 1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new formulations that are more effective and have a lower environmental impact. Another direction is the study of the impact of this compound on non-target organisms, such as pollinators and soil microorganisms. Finally, there is a need for the development of new herbicides that are more selective and have a lower environmental impact than this compound.
Conclusion:
In conclusion, this compound is a widely used herbicide that is effective in controlling a wide range of weeds in various crops. It works by inhibiting the biosynthesis of carotenoids, which leads to the accumulation of toxic intermediates that damage the plant's photosynthetic apparatus. This compound has a low toxicity to mammals, birds, and aquatic organisms, but can be harmful if ingested or inhaled and can have a negative impact on soil microorganisms. There are several future directions for the research on this compound, including the development of new formulations, the study of its impact on non-target organisms, and the development of new herbicides.
Méthodes De Synthèse
The synthesis of 1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with urea to form this compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal activity and its impact on the environment. Several scientific studies have shown that this compound is effective in controlling a wide range of weeds in various crops, including soybeans, cotton, and peanuts. This compound has also been shown to have a low toxicity to mammals, birds, and aquatic organisms.
Propriétés
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-7-17-13(19)10(12(18)16-14(17)20)8-9-5-3-4-6-11(9)15/h2-6,8H,1,7H2,(H,16,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJFAPPMYVHSOL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
![5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)
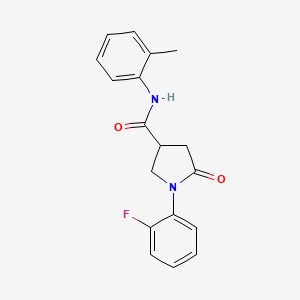
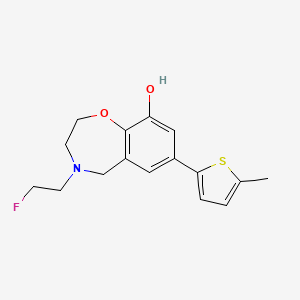
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)
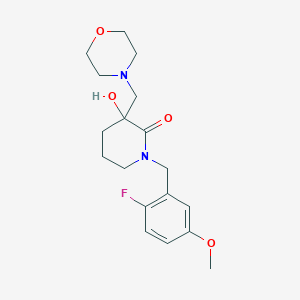
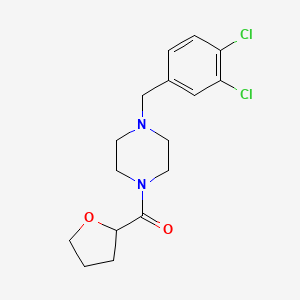
![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
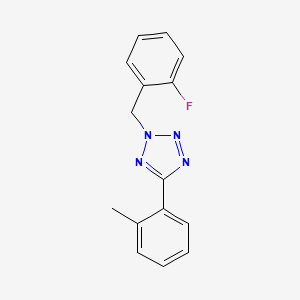
![5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5359818.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5359851.png)